![molecular formula C18H11ClN2O3 B5718040 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in 2003 as a potent and selective inhibitor of CFTR, and has since been used extensively in scientific research to understand the role of CFTR in various physiological processes.
Wirkmechanismus
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide inhibits CFTR by binding to a specific site on the channel and preventing chloride ions from passing through. This results in a decrease in chloride secretion and an increase in sodium absorption, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including the airways, intestine, and sweat glands. It has also been shown to increase the absorption of sodium in these tissues, leading to changes in fluid and electrolyte balance. In addition, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have anti-inflammatory effects in various disease models, including cystic fibrosis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potency and selectivity as a CFTR inhibitor. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potential off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in clinical settings. Another area of interest is the use of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide as a tool to study the role of CFTR in various disease models, including cystic fibrosis, asthma, and hypertension. Additionally, there is interest in studying the potential anti-inflammatory effects of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in other disease models, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesemethoden
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-chloroaniline with salicylic acid to form 2-(3-chlorophenyl)-1,3-benzoxazole, which is then reacted with furfurylamine to produce N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used extensively in scientific research as a tool to understand the role of CFTR in various physiological processes. It has been used to study the function of CFTR in epithelial cells, smooth muscle cells, and neurons, as well as in various disease models such as cystic fibrosis, asthma, and hypertension.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)24-18)20-17(22)16-5-2-8-23-16/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHZUMUGOKCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.